(R)-5-methylchroman-4-amine
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Overview
Description
®-5-Methylchroman-4-amine is a chiral amine derivative of chroman, a bicyclic organic compound. This compound is characterized by the presence of a methyl group at the 5th position and an amine group at the 4th position of the chroman ring. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with chroman-4-one as the starting material.
Reduction: The carbonyl group of chroman-4-one is reduced to form chroman-4-ol.
Methylation: The hydroxyl group at the 5th position is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The hydroxyl group at the 4th position is converted to an amine group through a substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of ®-5-Methylchroman-4-amine may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to reduce chroman-4-one to chroman-4-ol.
Methylation and Amination: Conducted in large-scale reactors with controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-5-Methylchroman-4-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential role in modulating biological pathways due to its chiral nature.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(S)-5-Methylchroman-4-amine: The left-handed enantiomer with potentially different biological activities.
Chroman-4-amine: Lacks the methyl group at the 5th position.
5-Methylchroman-4-ol: Contains a hydroxyl group instead of an amine group at the 4th position.
Uniqueness:
- The presence of the methyl group at the 5th position and the amine group at the 4th position in the ®-configuration makes ®-5-Methylchroman-4-amine unique in its chemical and biological properties.
- The chiral nature of the compound allows for specific interactions with chiral biological targets, potentially leading to unique pharmacological effects.
Properties
IUPAC Name |
(4R)-5-methyl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUVKQMJDZIDG-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](CCOC2=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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